molecular formula C22H27N3O4S2 B2813091 N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-15-8

N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2813091
M. Wt: 461.6
InChI Key: UPHVHFPCVQQVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4S2 and its molecular weight is 461.6. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis and Functionalization

One area of research focuses on the multicomponent synthesis of substituted tetrahydroquinoline derivatives. For example, the study by Dyachenko et al. (2015) describes the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles by condensing furfural or thiophene-2-carbaldehyde with various compounds. This method could potentially be applied or adapted for the synthesis of structurally related compounds like the one (Dyachenko et al., 2015).

Chemosensors for Metal Ions

Shally et al. (2020) designed and synthesized new functionalized tetrahydroquinolines as chemosensors for selective recognition of Pd2+ ions. These compounds demonstrate the ability of tetrahydroquinoline derivatives to function as selective chemosensors, indicating their potential utility in environmental and analytical chemistry (Shally et al., 2020).

Antagonistic Properties and Pharmacological Potential

Zajdel et al. (2016) explored N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists, highlighting the pharmacological potential of compounds featuring the sulfonyl and tetrahydroquinoline moieties for cognitive and antidepressant-like effects. Although focusing on indole derivatives, this research underscores the broader relevance of similar structural motifs in drug design (Zajdel et al., 2016).

Synthesis and Structural Analysis

Yao et al. (2006) detailed the synthesis and crystal structure of related tetrahydroquinoline derivatives, providing insights into the structural characteristics that might be relevant for understanding the properties of the target compound (Yao et al., 2006).

Anticancer Activity

Redda et al. (2010) investigated substituted tetrahydroisoquinolines as anticancer agents, demonstrating the potential therapeutic applications of compounds with tetrahydroquinoline structures. This suggests areas where the compound could be investigated for similar activities (Redda et al., 2010).

properties

IUPAC Name

N-cycloheptyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c26-21(23-17-8-3-1-2-4-9-17)22(27)24-18-12-11-16-7-5-13-25(19(16)15-18)31(28,29)20-10-6-14-30-20/h6,10-12,14-15,17H,1-5,7-9,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHVHFPCVQQVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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